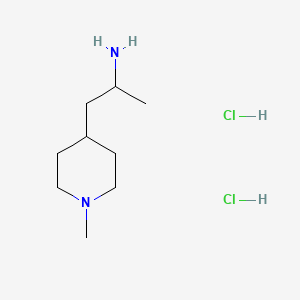
1-(1-Methylpiperidin-4-yl)propan-2-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methylpiperidin-4-yl)propan-2-aminedihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylpiperidin-4-yl)propan-2-aminedihydrochloride typically involves the reaction of 1-methylpiperidin-4-ylpropan-2-amine with hydrochloric acid. The reaction is usually carried out under controlled conditions to ensure the formation of the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors and controlled environments to maintain the purity and yield of the compound. The production process is optimized to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methylpiperidin-4-yl)propan-2-aminedihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-(1-Methylpiperidin-4-yl)propan-2-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1-Methylpiperidin-4-yl)propan-2-aminedihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Signal Transduction: It may modulate signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
1-(1-Methylpiperidin-4-yl)propan-2-aminedihydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Piperidine derivatives, piperazine derivatives, and other amine compounds.
Uniqueness: The presence of the methyl group and the specific arrangement of atoms in the compound contribute to its distinct properties and reactivity.
Properties
Molecular Formula |
C9H22Cl2N2 |
|---|---|
Molecular Weight |
229.19 g/mol |
IUPAC Name |
1-(1-methylpiperidin-4-yl)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C9H20N2.2ClH/c1-8(10)7-9-3-5-11(2)6-4-9;;/h8-9H,3-7,10H2,1-2H3;2*1H |
InChI Key |
TWRJZURPZXQHHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCN(CC1)C)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B15329225.png)
![5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine](/img/structure/B15329228.png)

![4-Chloro-2-(trifluoromethyl)benzo[g]quinazoline](/img/structure/B15329239.png)
![3-[3,5-bis(5-formyl-2-methylphenyl)phenyl]-4-methylbenzaldehyde](/img/structure/B15329242.png)
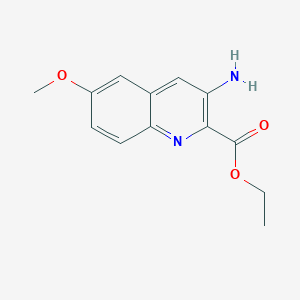

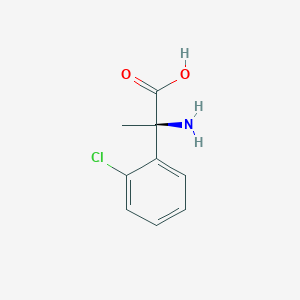
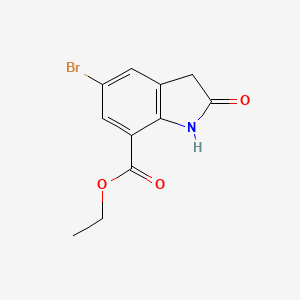

![Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]-](/img/structure/B15329273.png)
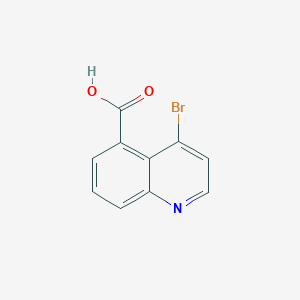
![Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15329299.png)
